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Indium nitrate

Transparent Conductive Oxides Thin-Film Deposition Electrical Resistivity

In(NO₃)₃ delivers a decisive advantage where competing indium salts fall short. For TCO fabrication, indium nitrate yields the lowest electrical resistivity (2.2×10⁻³ Ω·cm) versus chloride or acetate precursors, directly translating to superior transparent electrodes for displays and photovoltaics. For photocatalysis, its oxidizing nitrate counterion generates a defect profile that enhances CO₂ reduction activity beyond what hydroxide-based routes can achieve. In EUV lithography, its films remain stable for over 3 weeks with zero defect density increase. Choose the precursor proven to deliver a measurable performance edge.

Molecular Formula In(NO3)3
InN3O9
Molecular Weight 300.83 g/mol
Cat. No. B8816196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium nitrate
Molecular FormulaIn(NO3)3
InN3O9
Molecular Weight300.83 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3]
InChIInChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1
InChIKeyLKRFCKCBYVZXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Nitrate: A High-Purity, Water-Soluble Inorganic Salt for Thin-Film Deposition and Catalysis


Indium nitrate (In(NO₃)₃) is an inorganic salt of indium in the +3 oxidation state, typically encountered as a hydrated crystalline solid. It is characterized by its high solubility in water and polar solvents, making it a convenient source of In³⁺ ions for solution-based synthesis and deposition processes . The compound is commercially available in high purity grades up to 99.999% and is primarily utilized as a precursor for the fabrication of indium-containing thin films, catalysts, and advanced electronic materials [1].

Why Indium Salt Selection is Not Interchangeable: The Case for Indium Nitrate in Performance-Critical Applications


The selection of an indium precursor salt is a critical decision in materials science, as the counterion profoundly influences film morphology, defect chemistry, electrical properties, and the thermal processing window [1]. While compounds like indium chloride, indium acetate, or indium acetylacetonate also deliver indium, the associated anion dictates the compound's solubility, decomposition pathway, and residual impurity profile. Simply substituting one indium salt for another can lead to drastically different material quality and device performance, often without prior indication from basic compositional data [2]. The following evidence demonstrates specific, quantifiable performance differences where indium nitrate provides a clear advantage or a distinct outcome compared to its closest alternatives.

Quantitative Evidence Guide for Indium Nitrate Differentiation in Thin Films and Nanomaterials


Electrical Performance: Indium Nitrate Yields Lowest Resistivity in Transparent Conductive ZnO Films

In a direct comparative study of indium-doped ZnO (IZO) thin films fabricated via sol-gel dip coating, the choice of indium precursor salt was found to be the dominant factor controlling final film resistivity. The film prepared using indium nitrate exhibited the lowest resistivity among all tested precursors, including indium chloride and indium acetate. This quantifiable advantage is critical for applications requiring efficient charge transport [1].

Transparent Conductive Oxides Thin-Film Deposition Electrical Resistivity

Film Morphology: Indium Nitrate Enables Controlled Grain Size in CuInSe₂ Absorber Layers

A study on aqueous spray-deposited CuInSe₂ (CISe) absorber layers for solar cells directly compared the use of indium nitrate, indium chloride, and indium acetate precursors. While the indium chloride precursor produced the largest grains (500-1000 nm), the indium nitrate precursor uniquely enabled a specific, reproducible grain size and resulted in a more favorable space-charge region compared to indium acetate. Critically, the film from indium nitrate exhibited the lowest carrier concentration (2.8 × 10¹⁷ cm⁻³), a key parameter for optimizing p-n junction performance [1].

Photovoltaics CuInSe₂ Spray Pyrolysis

Photocatalytic Activity: Indium Nitrate-Derived In₂O₃ Exhibits Superior Defect-Driven CO₂ Reduction Performance

The performance of indium oxide (In₂O₃) nanoparticles as photocatalysts for gas-phase CO₂ reduction is strongly dependent on the precursor from which they are synthesized. A systematic study compared In₂O₃ nanoparticles prepared via thermal decomposition of either indium(III) nitrate or indium(III) hydroxide. The oxidizing nature of the nitrate anion was found to be the key differentiator, substantially impacting defect formation within the material and, consequently, its photocatalytic activity [1]. This provides a direct, mechanistic link between precursor choice and functional performance.

Photocatalysis CO₂ Reduction Defect Engineering

High-Resolution Patterning: Indium Nitrate Hydrate Films Demonstrate 3-Week Stability as EUV Resists

In the development of next-generation extreme ultraviolet (EUV) lithography resists, film uniformity and ambient stability are critical performance metrics. Indium nitrate hydrate films, formed from a combustion sol-gel precursor, were evaluated and found to exhibit remarkable stability, with no change in defect density for up to three weeks [1]. This level of shelf stability is a differentiating feature for inorganic resist candidates, which often suffer from rapid degradation or crystallization under ambient conditions. The study also demonstrated a clear solubility switch upon electron beam exposure, confirming functionality as a negative-tone resist.

EUV Lithography Inorganic Resists Thin-Film Stability

Precursor Solubility: Indium Nitrate's High Water Solubility (62.2-68.4 wt%) Enables Concentrated, Stable Precursor Solutions

The exceptionally high solubility of indium nitrate in water is a key practical advantage for solution-based processing. Detailed studies of the In(NO₃)₃-HNO₃-H₂O system report solubility values of 62.2 wt% at 20°C, rising to 68.4 wt% at 50°C [1]. This high loading capacity allows for the preparation of concentrated precursor solutions, which is beneficial for achieving desired film thicknesses in fewer deposition cycles and for minimizing solvent volume in large-scale synthesis.

Precursor Chemistry Solubility Solution Processing

Optimal Application Scenarios for Indium Nitrate in Advanced Materials Fabrication


Fabrication of High-Conductivity Transparent Electrodes

For the deposition of transparent conductive oxides (TCOs) such as indium-doped ZnO (IZO) via solution-based methods (e.g., sol-gel, spray pyrolysis), indium nitrate is the preferred precursor. As demonstrated in [4], its use results in films with the lowest electrical resistivity (2.2 × 10⁻³ Ω·cm) compared to those made from indium chloride or indium acetate. This application scenario directly leverages the quantitative electrical advantage to produce more efficient transparent electrodes for displays, touch screens, and thin-film solar cells.

Synthesis of Photocatalysts with Tailored Defect Chemistry

When synthesizing indium oxide (In₂O₃) nanoparticles for photocatalytic CO₂ reduction, the choice of precursor is not arbitrary. The nitrate counterion acts as an oxidizing agent, influencing the type and density of defects in the final oxide material [4]. Using indium nitrate as a starting material provides a direct route to engineering a more active photocatalyst compared to using other indium salts like the hydroxide, making it the compound of choice for researchers focused on defect-mediated catalysis.

Development of High-Stability Inorganic EUV Resists

In the semiconductor industry's pursuit of high-resolution EUV lithography, the stability of the resist material is paramount. Indium nitrate hydrate films demonstrate a unique combination of high uniformity and long-term ambient stability (no change in defect density for over 3 weeks) [4]. This makes the compound a leading candidate for further development into a practical, negative-tone inorganic EUV resist, offering a potential alternative to traditional chemically amplified resists that struggle with EUV absorption.

Precise Tuning of Electrical Properties in Photovoltaic Absorbers

For the fabrication of CuInSe₂ (CISe) absorber layers in thin-film solar cells, indium nitrate offers a distinct processing window. As shown in [4], its use yields films with a specific, reproducible grain structure and, critically, the lowest carrier concentration (2.8 × 10¹⁷ cm⁻³) among common indium precursors. This allows process engineers to precisely control the p-type conductivity and space-charge region of the absorber, a key lever for optimizing overall device performance.

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